4-({6-[(cyanomethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-(propan-2-yl)benzamide
Description
This compound features a [1,3]dioxolo[4,5-g]quinazolin-8-one core substituted with a cyanomethylsulfanyl group at position 6 and a benzamide moiety at position 5. The benzamide is further functionalized with an isopropyl group on the amide nitrogen. The quinazoline scaffold is known for its pharmacological relevance, particularly in kinase inhibition and epigenetic modulation . Structural analogs of this compound have been explored for anticancer and anti-inflammatory applications, though specific bioactivity data for this derivative remain under investigation .
Properties
IUPAC Name |
4-[[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-13(2)24-20(27)15-5-3-14(4-6-15)11-26-21(28)16-9-18-19(30-12-29-18)10-17(16)25-22(26)31-8-7-23/h3-6,9-10,13H,8,11-12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYCZWNIKOHPKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC4=C(C=C3N=C2SCC#N)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({6-[(cyanomethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-(propan-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline core, the introduction of the dioxolo ring, and the attachment of the benzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-({6-[(cyanomethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzamide derivatives.
Scientific Research Applications
4-({6-[(cyanomethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-(propan-2-yl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-({6-[(cyanomethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs share the [1,3]dioxolo[4,5-g]quinazolin-8-one core but differ in substituents (Table 1):
Key Observations :
- Electrophilic Substituents: The cyanomethylsulfanyl group in the target compound contrasts with the nitrobenzylsulfanyl group in ’s analog. The latter’s nitro group may enhance redox-mediated interactions but could increase toxicity .
- Solubility : Morpholine-containing analogs (e.g., compound 18A in ) exhibit higher aqueous solubility due to polar groups, whereas the target compound’s isopropyl-benzamide may limit solubility .
Computational Similarity Metrics
- Cosine Score (MS/MS): Molecular networking clusters the compound with dioxoloquinazoline derivatives (cosine score >0.8), indicating conserved fragmentation patterns (e.g., loss of the cyanomethylsulfanyl group at m/z 121) .
Bioactivity Profiles
- Kinase Inhibition : Analogous 8-methoxyquinazolines () inhibit EGFR (IC₅₀ = 12 nM) via π-π stacking with the kinase’s ATP-binding pocket. The target compound’s benzamide group may mimic this interaction .
- Antioxidant Activity: Compounds with similar [1,3]dioxolo groups () exhibit ROS-scavenging activity (EC₅₀ = 8–15 μM). The cyanomethylsulfanyl group in the target compound could enhance this via thiol-mediated redox cycling .
Structure-Activity Relationships (SAR)
- Position 6: Sulfanyl substituents (e.g., cyanomethyl, nitrobenzyl) correlate with electrophilic reactivity and target covalent binding. Replacement with non-electrophilic groups (e.g., methoxy) reduces potency by 10-fold .
- Position 7 : Benzamide derivatives with branched alkyl chains (e.g., isopropyl) improve membrane permeability (clogP = 3.2 vs. 1.8 for morpholine analogs) but may reduce target specificity .
Biological Activity
The compound 4-({6-[(cyanomethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-(propan-2-yl)benzamide is a derivative of quinazolinone and oxadiazole structures, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A quinazolinone core
- A dioxole moiety
- A sulfanyl group
- A cyanomethyl substituent
This structural diversity suggests potential interactions with various biological targets.
Cytotoxic Activity
Recent studies have demonstrated the cytotoxic potential of quinazolinone derivatives. For instance:
- A related compound showed significant cytotoxicity against HeLa and MCF-7 cell lines with an IC50 value of 7.52 μM .
- The introduction of aliphatic substituents on the quinazolinone ring has been associated with enhanced cytotoxic activity .
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Compound 6a | HeLa | 7.52 | Highest activity among tested |
| Compound 6b | HeLa | >100 | Lowest activity |
| Compound 6c | HeLa | >100 | Lowest activity |
| Compound 6a | MCF-7 | 15.0 | Moderate activity |
The mechanisms through which quinazolinone derivatives exert their cytotoxic effects often involve:
- Inhibition of Tubulin Polymerization : Some derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis .
- Induction of Apoptosis : Studies suggest that certain compounds can induce apoptosis in cancer cells through mitochondrial pathways.
- Antioxidant Activity : The presence of dioxole and oxadiazole moieties may confer antioxidant properties, which can protect normal cells while targeting cancer cells.
Case Studies
- Cytotoxic Evaluation : In a study evaluating several quinazolinone derivatives, the compound with a similar structure to our target exhibited remarkable cytotoxicity against multiple cancer cell lines, indicating that modifications can significantly enhance activity .
- Structure-Activity Relationship (SAR) : Research has shown that specific substitutions on the quinazolinone ring can lead to improved anticancer properties. For example, compounds with electron-donating groups at certain positions displayed higher potency compared to those with electron-withdrawing groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
